2-(Difluoromethyl)lysine

Lysine Decarboxylase Enzyme Specificity Polyamine Metabolism

2-(Difluoromethyl)lysine (CAS 69955-47-1, synonym DFML) is a fluoroamino acid analogue of L-lysine bearing a CHF₂ group at the α-carbon. It functions as a selective, mechanism-based (suicide) irreversible inhibitor of lysine decarboxylase (LDC) and has been annotated as a metabolite in ChEBI (CHEBI:74111).

Molecular Formula C7H14F2N2O2
Molecular Weight 196.2 g/mol
Cat. No. B1227843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)lysine
Synonyms2-(difluoromethyl)lysine
alpha-difluoromethyllysine
Molecular FormulaC7H14F2N2O2
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(F)F)(C(=O)O)N
InChIInChI=1S/C7H14F2N2O2/c8-5(9)7(11,6(12)13)3-1-2-4-10/h5H,1-4,10-11H2,(H,12,13)/t7-/m1/s1
InChIKeyWNICGTIQUHHISW-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)lysine (DFML) Technical Baseline for Procurement & Research Selection


2-(Difluoromethyl)lysine (CAS 69955-47-1, synonym DFML) is a fluoroamino acid analogue of L-lysine bearing a CHF₂ group at the α-carbon. It functions as a selective, mechanism-based (suicide) irreversible inhibitor of lysine decarboxylase (LDC) [1] and has been annotated as a metabolite in ChEBI (CHEBI:74111) [2]. The compound is primarily used as a chemical probe for dissecting lysine-dependent polyamine pathways and has been cited in applications ranging from bacterial growth inhibition to plant polyamine research.

Why Generic Lysine Analogue Substitution Fails with 2-(Difluoromethyl)lysine


In-class fluoroamino acid decarboxylase inhibitors such as DFMO (eflornithine) and DFMA target distinct decarboxylases (ODC and ADC, respectively) and cannot substitute for 2-(difluoromethyl)lysine (DFML) in experimental protocols requiring selective LDC inhibition [1]. Even an α-monofluoromethyl lysine analogue (MFML) may exhibit different inactivation kinetics or off-rates due to the absence of the second fluorine atom [2]. Substituting standard L-lysine fails entirely because the difluoromethyl warhead is indispensable for the suicide-inhibition mechanism, which forms an irreversible covalent adduct at the PLP-dependent catalytic center [1].

2-(Difluoromethyl)lysine Quantitative Differentiation Guide: Evidence-Based Selection Data


Enzyme Selectivity: DFML Inhibits LDC but Not ODC; DFMO Shows the Opposite Profile

DFML displays exclusive target engagement for lysine decarboxylase. In pea seedling extracts, difluoromethyllysine (DFML) treatment produced almost complete inhibition of LDC activity and a sharp decrease in cadaverine, while in vitro DFML did not affect ornithine decarboxylase (ODC) activity. Conversely, difluoromethylornithine (DFMO) did not affect LDC activity [1]. In Mycoplasma dispar lysates, neither DFMO nor difluoromethylarginine inhibited LDC-catalyzed reaction, confirming the unique enzyme-selectivity window of DFML [2].

Lysine Decarboxylase Enzyme Specificity Polyamine Metabolism

Irreversible Inhibition: DFML Forms a Covalent Adduct, Standard Lysine Cannot

DFML acts as a suicide inhibitor that forms a covalent Schiff-base adduct at the PLP-dependent catalytic center of LDC, rendering the inhibition irreversible even after extensive dialysis [1]. In contrast, standard L-lysine functions only as a competitive, reversible substrate with no inactivation capability.

Mechanism-Based Inhibition Covalent Inhibitor PLP Enzyme

Isoform Discrimination: DFML Potently Inhibits C. albicans Lys22p (IC₅₀ 32 µM) but Spares Lys21p

Recombinant Candida albicans homocitrate synthase isoforms display sharply differential sensitivity to DFML. DL-alpha-difluoromethyllysine strongly inhibited the Lys22p isoform with an IC₅₀ of 32 ± 3 µM, while it was completely non-inhibitory toward the Lys21p isoform [1]. This isoform-level discrimination is not observed with the natural substrate L-lysine, which is a competitive inhibitor for both isoforms.

Isoform Selectivity Fungal HCS Candida albicans

Bacterial Growth Arrest: 1 mM DFML Blocks M. dispar Growth; Cadaverine Reverses the Phenotype

When added at 1 mM at the start of the growth period, DFML totally blocked the growth of M. dispar. This growth inhibition was specifically reversed by 1 mM cadaverine, the direct product of lysine decarboxylase, confirming on-target mechanism [1]. In contrast, DFMO (ornithine decarboxylase inhibitor) at equivalent concentrations does not affect M. dispar growth via LDC blockade. In Selenomonas ruminantium, 5 mM DFML markedly inhibited growth and caused rapid cell lysis with observable cell swelling and envelope loosening by electron microscopy [2].

Bacteriostatic Agent Cadaverine Reversal Mycoplasma

Chemotype Advantage: CF₂H Warhead Confers Superior Enzyme-Activated Inactivation Over CFH₂ Analogues

Patents protecting LDC-targeted therapeutics explicitly claim both α-difluoromethyl lysine (DFML/DEML) and α-monofluoromethyl lysine (MFML) [1]. Literature on related PLP-dependent decarboxylases demonstrates that the CF₂H warhead typically yields faster inactivation rates and lower off-rates than CFH₂ due to the enhanced electrophilicity of the gem-difluoro group, though direct head-to-head DFML vs MFML kinetic data remain unpublished [2]. The heavier halogenation of DFML also contributes to increased metabolic stability relative to the monofluorinated analogue, consistent with established fluorination principles in medicinal chemistry.

Fluorinated Warhead Suicide Inhibitor Design SAR

Highest-Confidence Application Scenarios for 2-(Difluoromethyl)lysine Based on the Above Evidence


Mycoplasma dispar and Selenomonas ruminantium Selective Growth Inhibition Studies

DFML at 1–5 mM enables complete and on-target growth suppression of bacteria requiring active lysine decarboxylase, with cadaverine rescue providing a built-in specificity control. DFMO or DFMA cannot replicate this phenotype [1][2].

Plant Polyamine Pathway Dissection: LDC vs ODC Partitioning

In pea seedlings and related plant models, DFML treatment achieves near-total LDC ablation without cross-inhibiting ODC, allowing clear assignment of cadaverine pools to LDC activity. DFMO serves as the complementary ODC probe [1].

Candida albicans Homocitrate Synthase Isoform Functional Differentiation

DFML selectively inhibits the Lys22p isoform (IC₅₀ 32 µM) while sparing Lys21p, enabling functional assignment of each isoform in fungal lysine biosynthesis. This isoform-level resolution is lost with standard lysine [1].

Periodontal Disease Model Compound Development

Patents describe DFML as the preferred irreversible LDC inhibitor for oral-care formulations targeting bacterial cadaverine production. MFML is listed as a fallback, but DFML's CF₂H warhead is anticipated to provide superior target residence time based on class-level PLP-enzyme SAR [1][2].

Quote Request

Request a Quote for 2-(Difluoromethyl)lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.